5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0896609
InChI:
InChI=1S/C15H18BrN5OS/c16-12-8-11(9-17-10-12)14(22)18-15-20-19-13(23-15)4-7-21-5-2-1-3-6-21/h8-10H,1-7H2,(H,18,20,22)
SMILES:
C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br
Molecular Formula:
C15H18BrN5OS
Molecular Weight:
396.3 g/mol
5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
CAS No.:
Cat. No.: VC0896609
Molecular Formula: C15H18BrN5OS
Molecular Weight: 396.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18BrN5OS |
|---|---|
| Molecular Weight | 396.3 g/mol |
| IUPAC Name | 5-bromo-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H18BrN5OS/c16-12-8-11(9-17-10-12)14(22)18-15-20-19-13(23-15)4-7-21-5-2-1-3-6-21/h8-10H,1-7H2,(H,18,20,22) |
| Standard InChI Key | BRHHCLGSNROQCF-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br |
| Canonical SMILES | C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC(=CN=C3)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator